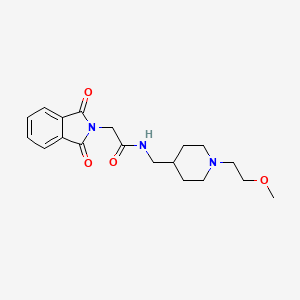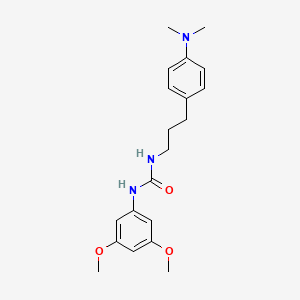
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea, commonly known as DMPEU, is a chemical compound that belongs to the class of urea derivatives. DMPEU has gained significant attention in the scientific community due to its potential applications in various fields, including medical research.
Scientific Research Applications
Inhibitors of Acyl-CoA Cholesterol O-Acyltransferase
: Kimura et al. (1993) investigated N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]urea and analogs as potent inhibitors of ACAT (acyl-CoA:cholesterol O-acyltransferase) with hypocholesterolemic and antiatherosclerotic activities. They explored structure-activity relationships by modifying the molecule, observing significant reductions in atherosclerotic plaque development in vivo (Kimura et al., 1993).
Dual Inhibitors of FGFR-1 and VEGFR-2 Tyrosine Kinases : Thompson et al. (2005) synthesized 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas as inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2). The 3-(3,5-dimethoxyphenyl) derivatives were found to be potent, low nanomolar inhibitors of both FGFR and VEGFR (Thompson et al., 2005).
Corrosion Inhibition for Mild Steel : Mistry et al. (2011) evaluated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. They confirmed the strong adsorption and protective layer formation on the steel surface, demonstrating their potential as effective corrosion inhibitors (Mistry et al., 2011).
New Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating them for antiproliferative activity against various cancer cell lines. They identified compounds with significant antiproliferative effects, highlighting their potential as novel anticancer agents (Feng et al., 2020).
Curing Agent in Epoxy Systems : Wu Fei (2013) studied the accelerating effect of different ureas on epoxy/dicyandiamide systems, finding that certain ureas significantly improved the curing process and shear strength of the adhesive systems (Wu Fei, 2013).
Formation of Heterocyclic Compounds : Matsuda et al. (1976) researched the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules to form imidazolidinone, triazinone, and pyrimidinone derivatives. This study highlights the compound's role in synthesizing heterocyclic compounds (Matsuda et al., 1976).
Studies on Molecular Structure and Vibrational Spectroscopy : Kołodziejski et al. (1993) conducted research on crystalline N1,N1-dimethyl-N3-arylureas, focusing on their molecular structure, hydrogen bonding, and spectroscopic properties (Kołodziejski et al., 1993).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-23(2)17-9-7-15(8-10-17)6-5-11-21-20(24)22-16-12-18(25-3)14-19(13-16)26-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIVEBXACEHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)

![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)

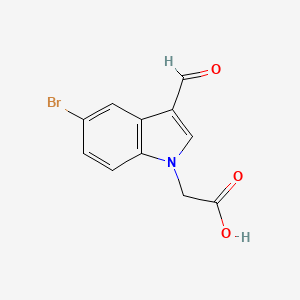
![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
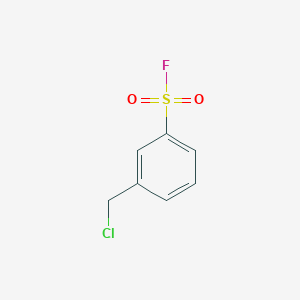
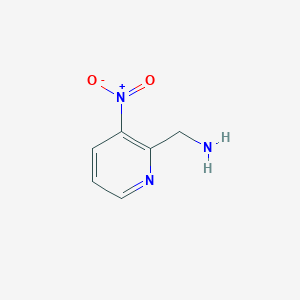
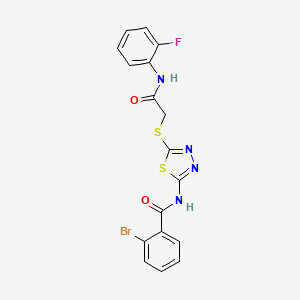
![3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2634273.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2634277.png)
